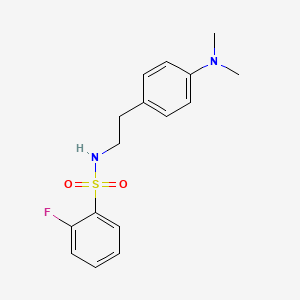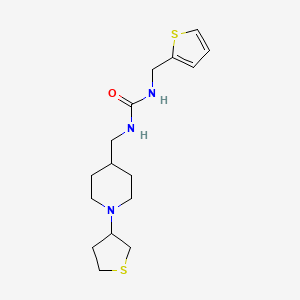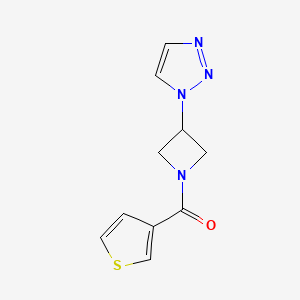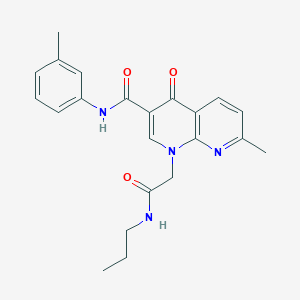![molecular formula C19H17ClN2O3 B2885243 1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione CAS No. 895644-65-2](/img/structure/B2885243.png)
1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione, also known as Cmpd-1, is a small molecule compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Transformations
1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione and its related compounds have been extensively studied in the field of organic synthesis. Research has shown that these compounds can undergo various chemical transformations. For example, one study demonstrated the synthesis and base-catalyzed ring transformation of related β-lactams into pyrazine diones under mild conditions (Sápi et al., 1997). Another study explored the photophysical properties of pyrazine-based chromophores, suggesting potential applications in optical technologies (Hoffert et al., 2017).
Pharmaceutical and Biological Research
Compounds similar to 1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione have been synthesized and evaluated for their potential pharmaceutical applications. For instance, studies on 3,5-diphenyl-2-pyrazoline derivatives have revealed their antidepressant activities (Palaska et al., 2001). Moreover, research into donor-acceptor polymeric electrochromic materials employing pyrazine units highlights their possible use in electrochromic devices (Zhao et al., 2014).
Material Science and Electrochemistry
In material science, the structurally related pyrazine compounds have been studied for their electrochromic properties. This research is crucial for developing new materials for electronic and optical applications. For example, a study on the synthesis of certain pyrazine derivatives demonstrated their application in creating novel electrochromic materials (Zhao et al., 2014).
Crystallography and Molecular Structure
Crystallography studies have also been conducted on similar compounds, providing insights into their molecular structures. This research is vital for understanding the physical and chemical properties of these compounds, which can lead to various applications in chemistry and material science (Malhotra et al., 1997).
Antimicrobial and Anti-inflammatory Research
Research into pyrazole, isoxazole, and benzodiazepine derivatives bearing structures similar to the compound has shown their potential as antimicrobial and anti-inflammatory agents. This suggests a significant role for these compounds in medical and pharmaceutical research (Kendre et al., 2015).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-17-8-4-15(5-9-17)13-22-11-10-21(18(23)19(22)24)12-14-2-6-16(20)7-3-14/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATQWQCFHQDEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2885160.png)
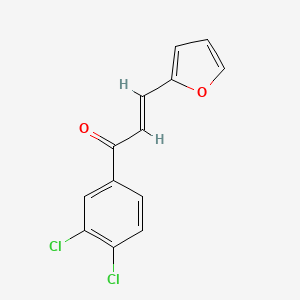
![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2885162.png)
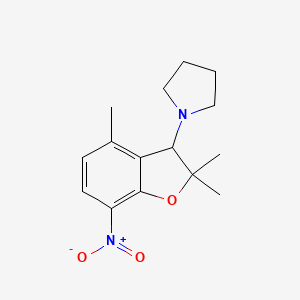


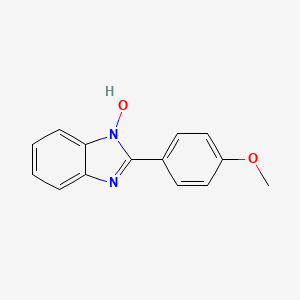

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride](/img/structure/B2885171.png)

